molecular formula C34H41N7O5 B601669 beta-Alanine, N-[[2-[[[4-[[[(1-ethylbutoxy)carbonyl]amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-, ethyl ester CAS No. 1610758-22-9

beta-Alanine, N-[[2-[[[4-[[[(1-ethylbutoxy)carbonyl]amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-, ethyl ester

Cat. No.: B601669
CAS No.: 1610758-22-9
M. Wt: 627.7 g/mol
InChI Key: IBGKFUGDIDLMGI-UHFFFAOYSA-N
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Description

This compound, commonly known as dabigatran etexilate mesylate, is a prodrug of dabigatran, a direct thrombin inhibitor used to prevent stroke and systemic embolism in patients with non-valvular atrial fibrillation . Its chemical structure (C₃₄H₄₁N₇O₅·CH₄O₃S) comprises:

  • A 1-methyl-1H-benzimidazole core.
  • A pyridinyl group at the N-2 position.
  • A beta-alanine ethyl ester moiety.
  • A 4-[[(1-ethylbutoxy)carbonyl]amino]iminomethylphenyl substituent on the benzimidazole ring .

As a prodrug, dabigatran etexilate undergoes rapid hydrolysis by esterases in vivo to form the active metabolite dabigatran, which binds reversibly to thrombin’s active site, inhibiting fibrin formation . It is marketed as a methanesulfonate salt to enhance solubility and bioavailability, with a molecular weight of 723.86 g/mol (mesylate salt) .

Properties

CAS No.

1610758-22-9

Molecular Formula

C34H41N7O5

Molecular Weight

627.7 g/mol

IUPAC Name

ethyl 3-[[2-[[4-(N-hexan-3-yloxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate

InChI

InChI=1S/C34H41N7O5/c1-5-10-26(6-2)46-34(44)39-32(35)23-12-15-25(16-13-23)37-22-30-38-27-21-24(14-17-28(27)40(30)4)33(43)41(20-18-31(42)45-7-3)29-11-8-9-19-36-29/h8-9,11-17,19,21,26,37H,5-7,10,18,20,22H2,1-4H3,(H2,35,39,44)

InChI Key

IBGKFUGDIDLMGI-UHFFFAOYSA-N

SMILES

CCCC(CC)OC(=O)NN=CC1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4

Canonical SMILES

CCCC(CC)OC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

O-(3-Hexyl) Dabigatran Ethyl Ester;  N-[[2-[[[4-[[[(1-Ethylbutoxy)carbonyl]amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-β-Alanine Ethyl Ester

Origin of Product

United States

Biological Activity

Beta-Alanine, specifically the compound N-[[2-[[[4-[[[(1-Ethylbutoxy)carbonyl]amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-, ethyl ester, is a complex beta-amino acid derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C33H39N7O5
  • Molecular Weight : 613.71 g/mol
  • CAS Number : 2096992-10-6

Beta-Alanine is known to act as a precursor to carnosine, a dipeptide that plays a crucial role in muscle function by buffering hydrogen ions during high-intensity exercise. The compound's structure suggests potential interactions with various biological targets, including enzymes involved in amino acid metabolism and neurotransmission.

1. Ergogenic Effects

Research indicates that beta-alanine supplementation can enhance exercise performance by increasing muscle carnosine levels. A meta-analysis of multiple studies found that beta-alanine supplementation resulted in a median improvement of 2.85% in exercise performance measures, particularly for activities lasting between 60 to 240 seconds . This effect is attributed to the compound's ability to buffer lactic acid accumulation during intense physical exertion.

2. Neuroprotective Properties

Beta-alanine has been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases. It may exert protective effects against oxidative stress and apoptosis in neuronal cells, potentially through modulation of glutamate signaling pathways .

3. Role in Metabolism

Beta-alanine participates in various metabolic pathways, serving as an intermediate in the synthesis of pantothenic acid (vitamin B5) and coenzyme A. These pathways are essential for fatty acid metabolism and energy production .

Table 1: Summary of Key Studies on Beta-Alanine

Study ReferencePopulationDosageDurationOutcome
Harris et al. (2006)Trained athletes6.4 g/day28 daysIncreased muscle carnosine levels
Derave et al. (2007)Recreational athletes4.8 g/day10 weeksImproved performance in high-intensity cycling
Zoeller et al. (2007)Healthy males6 g/day21 daysEnhanced endurance capacity

Scientific Research Applications

Antithrombotic Activity

The compound is structurally related to Dabigatran, a direct thrombin inhibitor. Research indicates that beta-Alanine derivatives can influence coagulation pathways, making them potential candidates for developing new anticoagulants. The specific structural features of this compound suggest enhanced binding affinity to thrombin compared to simpler beta-Alanine derivatives .

Neuroprotective Effects

Studies have shown that beta-Alanine supplementation may improve cognitive performance and resilience against stress-related disorders. The compound's ability to modulate neurotransmitter systems positions it as a candidate for further exploration in neuroprotection and cognitive enhancement .

Performance Enhancement

Beta-Alanine is widely recognized for its role in increasing muscle carnosine levels, which helps buffer hydrogen ions during intense exercise. This buffering capacity can enhance performance in high-intensity activities. The specific compound may offer additional benefits due to its unique structure, potentially leading to improved exercise capacity and recovery .

Synthesis and Chemical Properties

Physical Performance Studies

A systematic review highlighted the effects of beta-Alanine supplementation on physical performance metrics, demonstrating significant improvements in endurance and strength training outcomes. The unique properties of the ethyl ester form may enhance bioavailability compared to other forms .

Cognitive Function Research

Recent studies have suggested that beta-Alanine can mitigate symptoms associated with mild traumatic brain injuries and improve cognitive resilience under stress conditions. The implications for athletes and military personnel are particularly noteworthy .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name / CAS Number Key Structural Differences Molecular Weight (g/mol) Solubility Bioactivity (Thrombin Inhibition IC₅₀)
Dabigatran etexilate mesylate (211915-06-9) 1-ethylbutoxycarbonyl group 723.86 Soluble in methanol 4.5 nM
ACI-INT-1663 (1408238-40-3) Hexyloxycarbonyl group 600.66 Moderate in DMSO Data not available
N-[[2-[[(4-cyanophenyl)amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-β-alanine ethyl ester (211915-84-3) 4-cyanophenyl substituent instead of amidine group 482.53 Low aqueous solubility ~10 nM (estimated)
Dabigatran (free base, 211914-51-1) Active metabolite (no ethyl ester or mesylate) 627.75 Poor in water 2.8 nM

Key Observations:

Substituent Effects: The 1-ethylbutoxycarbonyl group in dabigatran etexilate enhances prodrug stability compared to shorter-chain analogues like hexyloxycarbonyl derivatives (e.g., ACI-INT-1663) . Replacement of the iminomethyl group with a cyanophenyl moiety (CAS 211915-84-3) reduces thrombin affinity due to loss of amidine-thrombin hydrogen bonding .

Salt Forms :

  • The mesylate salt of dabigatran etexilate improves aqueous solubility (critical for oral bioavailability) compared to the free base form of dabigatran .

Metabolite Activity :

  • The active metabolite, dabigatran, exhibits higher thrombin inhibition potency (IC₅₀ = 2.8 nM) than the prodrug (IC₅₀ = 4.5 nM) due to the removal of the ethyl ester group .

Bioactivity and Pharmacokinetic Profiling

Using Tanimoto coefficient-based similarity indexing (structural similarity >0.8), dabigatran etexilate clusters with benzimidazole-derived thrombin inhibitors sharing the pyridinyl-beta-alanine scaffold .

Table 2: Pharmacokinetic Comparisons

Compound LogP Plasma Half-Life (hr) Protein Binding (%) CYP450 Metabolism
Dabigatran etexilate 3.2 12–14 35 Minimal
ACI-INT-1663 4.1 8–10 65 Moderate
CAS 211915-84-3 2.8 6–8 50 High

Key Observations:

  • Lipophilicity : Higher logP values (e.g., ACI-INT-1663) correlate with increased protein binding but shorter half-lives due to faster hepatic clearance .
  • Metabolic Stability : Dabigatran etexilate’s minimal CYP450 metabolism reduces drug-drug interaction risks compared to analogues like CAS 211915-84-3, which undergo extensive CYP-mediated oxidation .

Hazard and Stability Profiles

Structural analogues exhibit divergent stability and toxicity profiles:

  • Dabigatran etexilate mesylate : Stable under acidic conditions but degrades to dabigatran in plasma; low hepatotoxicity risk .
  • ACI-INT-1663 : Forms reactive metabolites under oxidative stress, raising safety concerns .
  • 4-cyanophenyl derivative (CAS 211915-84-3): Generates cyanide-related degradation products in alkaline environments, requiring rigorous formulation controls .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
beta-Alanine, N-[[2-[[[4-[[[(1-ethylbutoxy)carbonyl]amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-, ethyl ester
Reactant of Route 2
beta-Alanine, N-[[2-[[[4-[[[(1-ethylbutoxy)carbonyl]amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-, ethyl ester

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